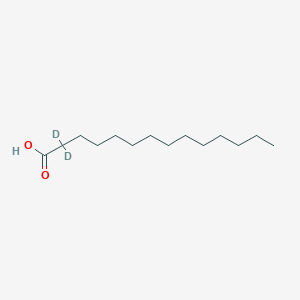

Tetradecansäure-2,2-D2

Übersicht

Beschreibung

Myristinsäure ist eine 14-Kohlenstoff-gesättigte Fettsäure, die häufig in tierischen und pflanzlichen Fetten vorkommt, insbesondere in Butterfett, Kokosnussöl, Palmöl und Muskatnussöl . Die Deuteriummarkierung macht Myristinsäure-d2 zu einem nützlichen internen Standard für die Quantifizierung von Myristinsäure in verschiedenen analytischen Anwendungen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Myristinsäure-d2 kann durch Deuterierung von Myristinsäure synthetisiert werden. Dieser Prozess beinhaltet die Ersetzung von Wasserstoffatomen durch Deuteriumatome. Die Deuterierung kann unter kontrollierten Bedingungen mit Deuteriumgas (D2) in Gegenwart eines Katalysators durchgeführt werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Myristinsäure-d2 beinhaltet typischerweise die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um einen hohen Deuteriumgehalt zu gewährleisten. Der Prozess kann Schritte wie Hydrierung, Deuterierung und Reinigung umfassen, um das Endprodukt mit hoher Reinheit und Deuteriumgehalt zu erhalten .

Wissenschaftliche Forschungsanwendungen

Myristinsäure-d2 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Wird bei der Entwicklung von Phasenwechselmaterialien für thermische Managementanwendungen eingesetzt.

5. Wirkmechanismus

Myristinsäure-d2 übt seine Wirkungen durch verschiedene molekulare Ziele und Pfade aus:

Proteinlipidation: Myristinsäure-d2 wird in Myristoyl-Coenzym A eingebaut und durch N-Myristoyltransferase an das N-terminale Glycin bestimmter Proteine übertragen.

Glukosestoffwechsel: Es wurde gezeigt, dass Myristinsäure-d2 den Spiegel der Diacylglycerolkinase δ erhöht, die Glukoseaufnahme in Muskelzellen verbessert und die Glukosetoleranz in diabetischen Modellen verbessert.

Ähnliche Verbindungen:

Palmitinsäure-d2: Eine 16-Kohlenstoff-gesättigte Fettsäure mit ähnlicher Deuteriummarkierung, die für ähnliche analytische Zwecke verwendet wird.

Stearinsäure-d2: Eine 18-Kohlenstoff-gesättigte Fettsäure, die in der Lipidforschung und Quantifizierung verwendet wird.

Einzigartigkeit: Myristinsäure-d2 ist einzigartig aufgrund ihrer spezifischen 14-Kohlenstoffkettenlänge und ihrer Rolle bei der Proteinlipidation, die bei längerkettigen Fettsäuren wie Palmitinsäure und Stearinsäure nicht so ausgeprägt ist .

Wirkmechanismus

Target of Action

Tetradecanoic-2,2-D2 acid, also known as Myristic acid-d2, is a fatty acid that naturally occurs in some foods such as nutmeg, coconut oil, and palm oil . The primary targets of Myristic acid-d2 are proteins involved in various cellular processes. For instance, it has been found to interact with proteins like Genome polyprotein, cAMP-dependent protein kinase inhibitor alpha, and cAMP-dependent protein kinase catalytic subunit alpha .

Mode of Action

The interaction of Tetradecanoic-2,2-D2 acid with its targets results in various changes within the cell. For instance, it has been found to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can affect the metabolism of certain drugs and other xenobiotics within the body.

Biochemical Pathways

Tetradecanoic-2,2-D2 acid affects various biochemical pathways within the body. For instance, it has been found to play a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . It is also involved in the regulation of lipid metabolism, particularly in the synthesis of triglycerides .

Result of Action

The action of Tetradecanoic-2,2-D2 acid at the molecular and cellular level results in various effects. For instance, its role in autophagy regulation can influence cellular health and function . Its involvement in lipid metabolism can affect the levels of triglycerides and other lipids within the body .

Biochemische Analyse

Biochemical Properties

Tetradecanoic-2,2-D2 acid interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the action of carboxylesterase (EC 3.1.1.1), an enzyme involved in the hydrolysis of carboxylic ester compounds . The nature of these interactions is primarily inhibitory, affecting the enzymatic activity and thus influencing biochemical reactions .

Cellular Effects

The effects of Tetradecanoic-2,2-D2 acid on cells are diverse. It has been found to have anti-virulence properties, reducing the production of pyocyanin, a virulence factor in Pseudomonas aeruginosa, by 35–58% at concentrations of 40 and 1,000 µM . It also reduces swarming by 90% without affecting biofilm formation . These effects indicate that Tetradecanoic-2,2-D2 acid can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Tetradecanoic-2,2-D2 acid exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the action of carboxylesterase, an enzyme involved in the hydrolysis of carboxylic ester compounds . This inhibition can lead to changes in the metabolic processes within the cell .

Temporal Effects in Laboratory Settings

It is known that this compound has a molecular weight of 228.3709 , which may influence its stability and degradation over time.

Dosage Effects in Animal Models

In animal models, the coadministration of Tetradecanoic-2,2-D2 acid (200 and 1,000 µM) with Pseudomonas aeruginosa PA14 induced greater damage and reduced survival of the animals up to 50% . This suggests that the effects of Tetradecanoic-2,2-D2 acid can vary with different dosages, and high doses may have toxic or adverse effects .

Metabolic Pathways

Tetradecanoic-2,2-D2 acid is involved in the fatty acid biosynthesis pathway . It interacts with enzymes and cofactors within this pathway, potentially affecting metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Myristic Acid-d2 can be synthesized through the deuteration of myristic acid. This process involves the replacement of hydrogen atoms with deuterium atoms. The deuteration can be achieved using deuterium gas (D2) in the presence of a catalyst under controlled conditions .

Industrial Production Methods: Industrial production of Myristic Acid-d2 typically involves the use of deuterated reagents and solvents to ensure high levels of deuterium incorporation. The process may include steps such as hydrogenation, deuteration, and purification to obtain the final product with high purity and deuterium content .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Myristinsäure-d2 durchläuft ähnliche chemische Reaktionen wie Myristinsäure, einschließlich:

Oxidation: Myristinsäure-d2 kann oxidiert werden, um Myristinaldehyd und Myristylalkohol zu bilden.

Reduktion: Die Reduktion von Myristinsäure-d2 kann Myristylalkohol ergeben.

Veresterung: Myristinsäure-d2 kann mit Alkoholen reagieren, um Ester zu bilden, wie z. B. Myristylmyristat.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Veresterung: Säurekatalysatoren wie Schwefelsäure (H2SO4) oder p-Toluolsulfonsäure (PTSA) werden in Veresterungsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Myristinaldehyd und Myristylalkohol.

Reduktion: Myristylalkohol.

Veresterung: Myristylmyristat.

Vergleich Mit ähnlichen Verbindungen

Palmitic Acid-d2: A 16-carbon saturated fatty acid with similar deuterium labeling used for similar analytical purposes.

Stearic Acid-d2: An 18-carbon saturated fatty acid used in lipid research and quantification.

Uniqueness: Myristic Acid-d2 is unique due to its specific 14-carbon chain length and its role in protein lipidation, which is not as prominent in longer-chain fatty acids like palmitic acid and stearic acid .

Eigenschaften

IUPAC Name |

2,2-dideuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-KLTYLHELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCCCCCC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.